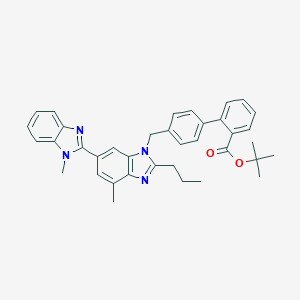

テルミサルタン tert-ブチルエステル

説明

Telmisartan tert-Butyl Ester is a chemical compound that serves as an impurity of Telmisartan, an angiotensin II receptor antagonist. Telmisartan is widely used in the treatment of hypertension and cardiovascular diseases. The tert-butyl ester derivative is often used in the synthesis and study of Telmisartan due to its stability and reactivity.

科学的研究の応用

Telmisartan tert-Butyl Ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of Telmisartan and related compounds.

Biology: Studied for its interactions with biological molecules and potential effects on cellular pathways.

Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.

Industry: Utilized in the development of antihypertensive drugs and in quality control processes

作用機序

Target of Action

Telmisartan tert-Butyl Ester, also known as 4’-[[1,4’-Dimethyl-2’-propyl(2,6’-bi-1H-benzimidazol)-1’-yl]-methyl]-1,1’-biphenyl-2-carboxylic acid 1,1-dimethylethyl ester, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), which is a central regulator of blood pressure and electrolyte homeostasis .

Mode of Action

Telmisartan tert-Butyl Ester acts as an angiotensin II receptor antagonist (ARB) . It binds reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland . By doing so, it inhibits the action of angiotensin II, a powerful vasoconstrictor, on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .

Biochemical Pathways

The compound’s action affects the renin-angiotensin system (RAS). In this system, renin transforms angiotensinogen into the decapeptide angiotensin I, which is then converted by the angiotensin conversion enzyme (ACE) into the octapeptide angiotensin II . Angiotensin II normally binds to its angiotensin receptor (AT1) and acts as a powerful vasoconstrictor . The binding of telmisartan tert-butyl ester to the at1 receptors inhibits this action, leading to a reduction in blood pressure .

Pharmacokinetics

Telmisartan, a related compound, is known for its excellent bioavailability and once-per-day dosage

Result of Action

The primary result of Telmisartan tert-Butyl Ester’s action is the reduction of arterial blood pressure . By blocking the action of angiotensin II, it prevents vasoconstriction and thus lowers blood pressure . This makes it useful in the treatment of hypertension, heart diseases, heart attack, and bladder diseases .

生化学分析

Biochemical Properties

Telmisartan tert-Butyl Ester inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward peroxisome proliferator-activated receptor gamma also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

Telmisartan tert-Butyl Ester has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been found to suppress TNF-α-induced NF-κB activation, reducing neutrophil infiltration in ulcerative colitis .

Molecular Mechanism

The molecular mechanism of Telmisartan tert-Butyl Ester involves its role as an angiotensin II receptor antagonist and a partial PPAR–gamma agonist . It blocks the effects of angiotensin II by specifically targeting the angiotensin II type-1 receptor . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

Its synthesis has been improved to overcome many of the drawbacks associated with previously reported syntheses .

Dosage Effects in Animal Models

The effects of Telmisartan tert-Butyl Ester vary with different dosages in animal models. In cats with CKD, telmisartan at the dose of 1 mg/kg PO q24h proved to be an effective antiproteinuric drug .

Metabolic Pathways

Telmisartan tert-Butyl Ester interacts with the renin-angiotensin system (RAS), which is the central regulator of blood pressure and electrolyte homeostasis . It transforms angiotensinogen into the decapeptide angiotensin I, which is converted by the angiotensin conversion enzyme (ACE) into the octapeptide angiotensin II .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan tert-Butyl Ester involves several key steps:

Acylation: The process begins with the acylation of 4-amino-3-methyl-benzoic acid methyl ester using butyryl chloride.

Nitration and Reduction: The acylated product undergoes nitration followed by reduction to form an amine.

Cyclization: The resulting amine is cyclized to produce a benzimidazole derivative.

Suzuki Coupling: A Suzuki cross-coupling reaction between 4-formyl-phenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is performed to form the biphenyl moiety.

N-Alkylation: The benzimidazole derivative is then alkylated with 4’-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield Telmisartan tert-Butyl Ester

Industrial Production Methods: Industrial production of Telmisartan tert-Butyl Ester follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis and the use of solid-supported palladium catalysts in Suzuki coupling reactions are employed to enhance efficiency and yield .

Types of Reactions:

Oxidation: Telmisartan tert-Butyl Ester can undergo oxidation reactions, particularly at the benzimidazole moiety.

Reduction: Reduction reactions can be performed on the nitro groups present in intermediate compounds during synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, especially during the alkylation step.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases such as potassium carbonate are employed.

Major Products:

Oxidation: Oxidized derivatives of the benzimidazole moiety.

Reduction: Reduced amine derivatives.

Substitution: Alkylated benzimidazole derivatives

類似化合物との比較

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Similar to Telmisartan but with variations in binding affinity and bioavailability.

Irbesartan: Shares the same therapeutic class but differs in its chemical structure and receptor binding profile.

Uniqueness: Telmisartan tert-Butyl Ester is unique due to its high binding affinity to the angiotensin II type-1 receptor and its dual activity as a partial agonist of peroxisome proliferator-activated receptor gamma. This dual activity provides additional therapeutic benefits, such as anti-inflammatory and antiproliferative effects, making it a versatile compound in the treatment of hypertension and related conditions .

特性

IUPAC Name |

tert-butyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFLEBEWCTASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162789 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144702-26-1 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN TERT-BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4HLP8PW27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)

![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)

![1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol](/img/structure/B115607.png)